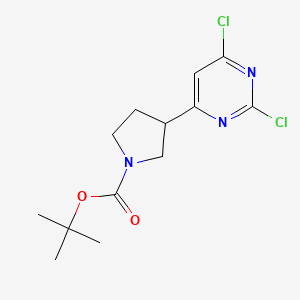
2,3,4-Trichloro-5-fluorobenzaldehyde
Descripción general
Descripción
2,3,4-Trichloro-5-fluorobenzaldehyde (TFCB) is a multifunctional compound that has been used in a wide range of applications, including pharmaceuticals, agrochemicals, and even in the synthesis of polymers. It is a colorless solid that is soluble in water and is stable under normal conditions. TFCB is an important intermediate in the synthesis of many different compounds and has been shown to have a wide range of biological activities.
Aplicaciones Científicas De Investigación
2,3,4-Trichloro-5-fluorobenzaldehyde has been studied for its potential applications in a variety of scientific research areas. It has been used as a reagent in the synthesis of a range of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been studied for its potential as an inhibitor of enzymes, such as cytochrome P450, and as a ligand for metal complexes. Additionally, this compound has been used as a fluorescent probe for the detection of biomolecules and as a fluorescent marker for the study of cell signaling pathways.
Mecanismo De Acción
The mechanism of action of 2,3,4-Trichloro-5-fluorobenzaldehyde is not yet fully understood. However, it is believed to act as an inhibitor of enzymes, such as cytochrome P450, and as a ligand for metal complexes. Additionally, it has been shown to interact with DNA and RNA, suggesting that it may have an effect on gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to be an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been shown to interact with DNA and RNA, suggesting that it may have an effect on gene expression. Furthermore, it has been found to have an inhibitory effect on the growth of certain bacteria, suggesting that it may have potential applications in the treatment of infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3,4-Trichloro-5-fluorobenzaldehyde has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of using this compound is that it is a relatively inexpensive and readily available compound. Additionally, it is soluble in water, which makes it easy to use in a variety of experiments. However, it is important to note that this compound is a highly toxic compound and should be handled with care. Additionally, it is not very stable and should be stored in a cool, dry place.
Direcciones Futuras
The potential applications of 2,3,4-Trichloro-5-fluorobenzaldehyde are still being explored, and there are a number of potential future directions for research. One potential area of research is to further explore the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of infections. Additionally, further research could be conducted on the mechanism of action of this compound, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and polymers. Additionally, further research could be conducted on the potential use of this compound as a fluorescent probe for the detection of biomolecules and as a fluorescent marker for the study of cell signaling pathways. Finally, further research could be conducted on the potential use of this compound as a ligand for metal complexes.
Propiedades
IUPAC Name |
2,3,4-trichloro-5-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3FO/c8-5-3(2-12)1-4(11)6(9)7(5)10/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFMOIBOWDIHIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)Cl)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6315643.png)
![5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6315647.png)





![2-[(2R,3R)-3-(1,1-Dimethylethyl)-2,3-dihydro-4-methoxy-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine, 97% (ee > 99%)](/img/structure/B6315678.png)
![4-Bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B6315691.png)

![6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6315708.png)
![8-tert-Butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6315722.png)

